

Dimethylcyanamide: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylcyanamide*

Cat. No.: *B106446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage protocols for **dimethylcyanamide**. The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory setting, with a focus on quantitative data, experimental methodologies, and clear visual aids to ensure user safety and proper management.

Chemical and Physical Properties

Dimethylcyanamide is a colorless to slightly yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Dimethylcyanamide**

Property	Value	Reference(s)
Molecular Formula	$C_3H_6N_2$	[1] [3]
Molecular Weight	70.09 g/mol	[4] [5]
Appearance	Clear, colorless to very slight yellow liquid	[1] [2] [3]
Boiling Point	160-163 °C	[2]
Melting Point	-41 °C	[4]
Flash Point	71 °C (159.8 °F)	[1] [4]
Autoignition Temperature	460 °C (860 °F)	[1]
Density	0.867 g/cm ³ at 25 °C	[2]
Vapor Pressure	40 mm Hg at 80 °C	[1]
Vapor Density	2.42	[1]
Solubility	Soluble in water	[1] [5]
Refractive Index	1.4089 - 1.4110 at 20 °C	[4] [6]

Toxicological Data

Dimethylcyanamide is toxic if swallowed or inhaled and can be fatal if it comes into contact with the skin.[\[7\]](#)[\[8\]](#) It may cause irritation to the eyes, skin, and respiratory tract.[\[1\]](#)[\[3\]](#) Ingestion and inhalation may lead to symptoms such as ataxia (failure of muscular coordination), weakness, and respiratory distress.[\[1\]](#)

Table 2: Acute Toxicity Data for **Dimethylcyanamide**

Route	Species	Value	Reference(s)
Oral LD50	Rat	146 mg/kg	[1] [7]
Oral LD50	Mouse	73 mg/kg	[1]
Inhalation LC50	Rat	2500 mg/m ³	[1]
Inhalation LC50	Mouse	2800 mg/m ³	[1]
Dermal LD50	Mouse	125 mg/kg	[7]

Safety and Handling Protocols

Due to its toxicity, strict safety protocols must be followed when handling **dimethylcyanamide**.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent exposure.

- Eye/Face Protection: Wear chemical splash goggles and a face shield.[\[1\]](#)[\[9\]](#)
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit to prevent skin contact.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Contaminated clothing should be removed and laundered before reuse.[\[8\]](#)[\[10\]](#)
- Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[\[1\]](#)[\[12\]](#) If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[\[1\]](#)

Handling Procedures

- Avoid all personal contact, including inhalation.[\[10\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)[\[10\]](#)
- Do not eat, drink, or smoke in areas where **dimethylcyanamide** is handled.[\[10\]](#)[\[13\]](#)
- Keep containers tightly closed when not in use.[\[1\]](#)[\[13\]](#)

- Avoid contact with incompatible materials.[10]

Storage Requirements

- Store in a cool, dry, well-ventilated area away from sources of ignition.[1]
- Keep containers tightly closed to prevent exposure to moisture.[7][14]
- Store away from incompatible substances such as strong oxidizing agents, acids, and bases. [1][15]
- Store in a secured area, and consider storing under refrigerated temperatures.[7][14]

In-depth Experimental Protocols

While specific, detailed experimental protocols for **dimethylcyanamide** are not readily available in the provided search results, the following sections outline generalized methodologies for key safety-related experiments based on standard practices for similar chemicals.

Incompatibility Studies

Objective: To determine the chemical incompatibility of **dimethylcyanamide** with other substances, particularly strong oxidizing agents, acids, and bases.

Methodology (Illustrative Example using Differential Scanning Calorimetry - DSC):

- **Sample Preparation:** Prepare small, accurately weighed samples of **dimethylcyanamide**. Prepare separate binary mixtures of **dimethylcyanamide** with the test substance (e.g., a strong acid) in various ratios (e.g., 1:1, 1:2, 2:1 by weight).
- **Instrumentation:** Utilize a Differential Scanning Calorimeter (DSC).
- **Experimental Conditions:**
 - Place a small amount of the sample or mixture into a hermetically sealed DSC pan.
 - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

- Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Data Analysis:
 - Monitor the heat flow as a function of temperature.
 - An exothermic event (a peak in the heat flow curve) indicates a chemical reaction and thus, incompatibility.
 - The onset temperature and the enthalpy of the exotherm provide quantitative data on the reactivity.

Thermal Decomposition Analysis

Objective: To identify the hazardous decomposition products of **dimethylcyanamide** upon heating.

Methodology (Illustrative Example using Thermogravimetric Analysis-Mass Spectrometry - TGA-MS):

- Sample Preparation: Place a small, accurately weighed sample of **dimethylcyanamide** (typically 1-10 mg) into a TGA crucible.
- Instrumentation: Use a Thermogravimetric Analyzer coupled to a Mass Spectrometer (TGA-MS).
- Experimental Conditions:
 - Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
 - The experiment can be run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.
- Data Analysis:
 - The TGA will record the mass loss of the sample as a function of temperature.

- The MS will simultaneously analyze the gases evolved during the decomposition, identifying the decomposition products by their mass-to-charge ratio.
- This allows for the correlation of mass loss events with the formation of specific hazardous gases like carbon monoxide, oxides of nitrogen, and hydrogen cyanide.[1]

Emergency Procedures

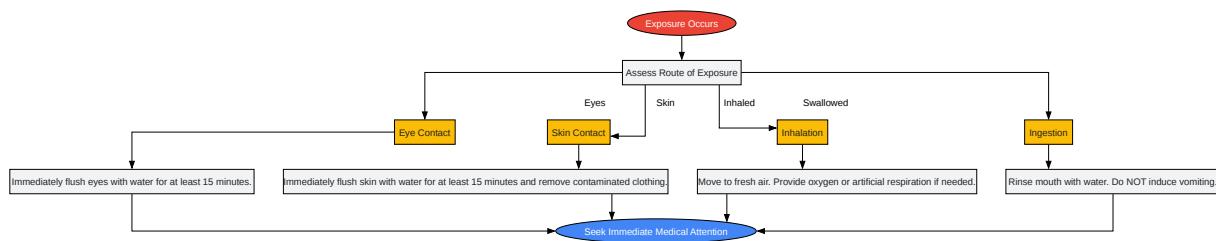
First Aid Measures

Immediate medical attention is crucial in case of exposure.[1]

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
- Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting.[1][15]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][15]

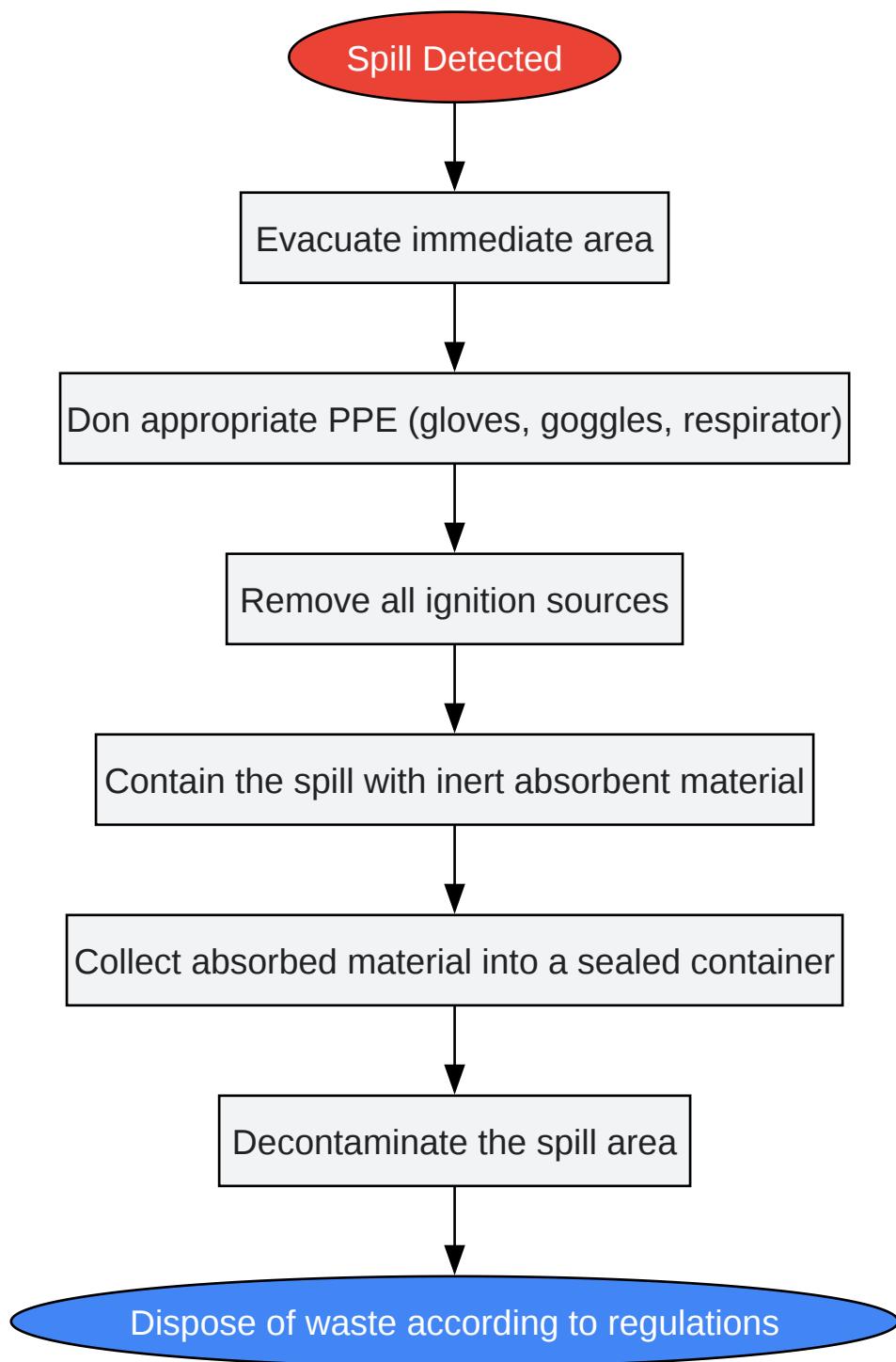
Accidental Release Measures

- Small Spills: Remove all sources of ignition.[1][14] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1][14]
- Large Spills: Evacuate the area.[14] Wear appropriate PPE.[1] Contain the spill and prevent it from entering drains.[7] Follow the same cleanup procedure as for small spills.

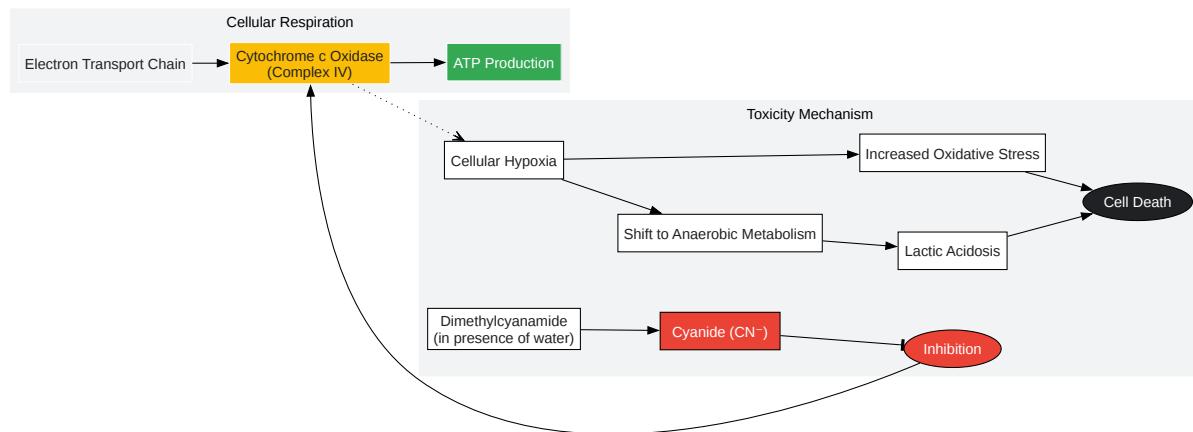

Fire Fighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

- Hazards: **Dimethylcyanamide** is a combustible liquid and vapor.[\[1\]](#) During a fire, irritating and highly toxic gases, such as carbon monoxide, oxides of nitrogen, and hydrogen cyanide, may be generated.[\[1\]](#)[\[15\]](#)
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[1\]](#)


Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows and a potential toxicity pathway.


[Click to download full resolution via product page](#)

Caption: Emergency first aid procedures for **dimethylcyanamide** exposure.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a **dimethylcyanamide** spill.

[Click to download full resolution via product page](#)

Caption: Postulated toxicity pathway via cyanide formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Dimethylcyanamide | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 5. The Molecular Basis of Toxins' Interactions with Intracellular Signaling via Discrete Portals - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 10. asianpubs.org [asianpubs.org]
- 11. Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
- 12. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1467-79-4 Name: Dimethylcyanamide [xixisys.com]
- To cite this document: BenchChem. [Dimethylcyanamide: A Comprehensive Technical Guide to Safety, Handling, and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106446#safety-handling-and-storage-protocols-for-dimethylcyanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com